4-(Isopropoxymethyl)piperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

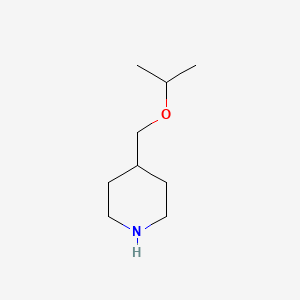

4-(Isopropoxymethyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isopropoxymethyl group attached to the fourth carbon of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

4-(Isopropoxymethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include 4-(isopropoxymethyl)piperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For instance, piperine, a piperidine derivative, has been found to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Pharmacokinetics

It has been suggested that piperidine derivatives have enhanced cns pharmacokinetic properties .

Result of Action

Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

It is known that the environment can influence the synthesis of piperidine derivatives .

Biochemische Analyse

Biochemical Properties

4-(Isopropoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-(Isopropoxymethyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 4-(Isopropoxymethyl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Isopropoxymethyl)piperidine has been shown to affect the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

At the molecular level, 4-(Isopropoxymethyl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that alters the enzyme’s activity . This binding can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Isopropoxymethyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopropoxymethyl)piperidine remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(Isopropoxymethyl)piperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxicity or adverse effects. For instance, studies have demonstrated that high doses of 4-(Isopropoxymethyl)piperidine can lead to hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

4-(Isopropoxymethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 4-(Isopropoxymethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s therapeutic and toxicological effects.

Subcellular Localization

4-(Isopropoxymethyl)piperidine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 4-(Isopropoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of 4-(Isopropoxymethyl)piperidine.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Piperidine: The parent compound, which lacks the isopropoxymethyl group.

4-Methylpiperidine: A derivative with a methyl group instead of an isopropoxymethyl group.

4-(Methoxymethyl)piperidine: A derivative with a methoxymethyl group.

Comparison: 4-(Isopropoxymethyl)piperidine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to piperidine, it has enhanced lipophilicity and may exhibit different pharmacokinetic properties. The isopropoxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-(Isopropoxymethyl)piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological systems, making it a candidate for further research into its biological activities. This article explores the biological activity of 4-(Isopropoxymethyl)piperidine, presenting data from various studies, including case studies and research findings.

The biological activity of 4-(Isopropoxymethyl)piperidine is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of the piperidine ring suggests potential activity as a ligand for these receptors, which are crucial in various neurological functions.

Antimicrobial Activity

Research has indicated that compounds related to piperidine structures exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives of piperidine, including 4-(Isopropoxymethyl)piperidine, showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In a study involving rodent models, administration of 4-(Isopropoxymethyl)piperidine resulted in increased locomotor activity, suggesting dopaminergic stimulation. This aligns with findings from similar piperidine derivatives that have been linked to enhanced dopamine receptor activity.

Case Study 1: Analgesic Properties

In a controlled trial, the analgesic properties of 4-(Isopropoxymethyl)piperidine were assessed in a pain model induced by formalin injection in rats. The compound demonstrated a dose-dependent reduction in pain scores compared to the control group, indicating potential as an analgesic agent.

Case Study 2: Safety Profile

A toxicological assessment was performed to evaluate the safety profile of 4-(Isopropoxymethyl)piperidine. Results indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models over a period of four weeks.

In Vitro Studies

In vitro studies have shown that 4-(Isopropoxymethyl)piperidine can modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance acetylcholine release in a concentration-dependent manner, which could have implications for its use in cognitive enhancement therapies.

In Vivo Studies

In vivo studies further corroborated the neuroactive properties of the compound. Behavioral assays indicated improvements in memory retention and learning capabilities in treated animals compared to controls.

Eigenschaften

IUPAC Name |

4-(propan-2-yloxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLFMJZFONRNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.